2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide (CAS 23316-67-8) is a stereopure, benzoyl-protected ribofuranosyl derivative featuring an anomeric cyanide group. It serves as a critical electrophilic and nucleophilic carbon-carbon bond-forming building block in the synthesis of C-nucleosides, such as the IMP dehydrogenase inhibitor tiazofurin and various pyrazole or pyrimidine analogs [1]. By providing a pre-installed cyano group at the C1 position with the correct beta-configuration, this intermediate allows for direct conversion into thioamides, amidines, or immediate cyclization into heterocycles, bypassing the need for hazardous cyanation steps in downstream facilities [2].
Substituting this specific building block with its immediate precursor, 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, forces a facility to perform anomeric cyanation using highly toxic reagents like trimethylsilyl cyanide (TMSCN) and strong Lewis acids (e.g., SnCl4), which requires rigorous safety infrastructure and often yields a mixture of alpha and beta anomers that are difficult to separate [1]. Furthermore, attempting to use acetyl-protected analogs (e.g., 2,3,5-tri-O-acetyl-beta-D-ribofuranosyl cyanide) compromises the crystallinity of downstream intermediates, often necessitating resource-intensive chromatographic purification instead of scalable crystallization [2]. Finally, the alpha-anomer is entirely unsuitable for generic substitution, as it yields non-natural C-nucleoside stereoisomers that lack the desired biological activity [1].
The synthesis of C-nucleosides typically requires the installation of a carbon atom at the anomeric position. Starting from the baseline precursor 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose requires reaction with trimethylsilyl cyanide (TMSCN) and SnCl4, a process that poses severe toxicity risks and generates anomeric mixtures [1]. Procuring the pre-formed 2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl cyanide guarantees high beta-anomer purity (typically >98% by HPLC), eliminating the need for hazardous cyanation infrastructure and the subsequent yield losses associated with separating the undesired alpha-anomer [2].
| Evidence Dimension | Process safety and stereochemical purity |
| Target Compound Data | Pre-installed beta-cyanide (>98% beta-anomer purity, no TMSCN handling required) |
| Comparator Or Baseline | 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (requires TMSCN/SnCl4 handling, yields alpha/beta mixtures) |
| Quantified Difference | 100% elimination of on-site TMSCN usage and anomeric purification steps |
| Conditions | Industrial or laboratory-scale C-nucleoside manufacturing |
Bypassing the hazardous cyanation step significantly lowers infrastructure costs and safety risks while ensuring high stereochemical fidelity for active pharmaceutical ingredient (API) synthesis.
In the synthesis of complex C-nucleosides, the cyano group is frequently converted to a thioamide intermediate using H2S gas [1]. When utilizing 2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl cyanide, the resulting benzoyl-protected intermediates typically exhibit high crystallinity, allowing for purification by simple precipitation or crystallization. In contrast, the corresponding acetyl-protected analogs often yield syrupy or oily intermediates that require time-consuming and solvent-heavy silica gel chromatography [2].
| Evidence Dimension | Downstream intermediate purification method |
| Target Compound Data | Benzoyl-protected intermediates (amenable to scalable crystallization) |
| Comparator Or Baseline | Acetyl-protected analogs (frequently require chromatographic purification) |
| Quantified Difference | Transition from chromatography to crystallization for intermediate purification |
| Conditions | Thioamide formation and subsequent cyclization steps |
Crystallization is vastly more scalable and cost-effective than chromatography, making the benzoyl-protected building block highly advantageous for multi-gram to kilogram-scale procurement.
The biological activity of C-nucleoside analogs, such as IMP dehydrogenase inhibitors, is strictly dependent on the natural beta-configuration at the anomeric center [1]. Utilizing 2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl cyanide ensures that downstream cyclization reactions retain this critical stereochemistry. Procurement of anomeric mixtures or the alpha-anomer (2,3,5-tri-O-benzoyl-alpha-D-ribofuranosyl cyanide) results in the synthesis of alpha-C-nucleosides, which are generally inactive and represent a total loss of raw material value in pharmaceutical applications [2].
| Evidence Dimension | Final product biological viability |
| Target Compound Data | Beta-anomer (yields active beta-C-nucleosides) |
| Comparator Or Baseline | Alpha-anomer (yields inactive alpha-C-nucleosides) |
| Quantified Difference | Essential for >99% retention of desired biological activity profile |
| Conditions | Synthesis of biologically active C-nucleoside APIs |
Procuring the stereopure beta-anomer is an absolute requirement for synthesizing pharmacologically relevant C-nucleosides, preventing catastrophic yield losses of the active isomer.
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is the premier starting material for synthesizing tiazofurin. It is directly converted to a thioamide and cyclized with ethyl bromopyruvate, leveraging the benzoyl groups for intermediate crystallization and the pre-installed beta-cyanide for perfect stereocontrol [1].
The anomeric cyanide group acts as a versatile electrophile. It can be reacted with alpha-bromoesters in the presence of zinc to form beta-D-ribofuranosyl-enaminoesters, which are key precursors for assembling pyrazole and pyrimidine C-nucleoside libraries for antiviral and anticancer screening [2].
For contract manufacturing organizations (CMOs), procuring this specific compound eliminates the need to handle highly toxic TMSCN and strong Lewis acids on-site. The robust crystallinity provided by the benzoyl protecting groups ensures that subsequent intermediates can be purified via scalable crystallization rather than industrial chromatography [1].
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